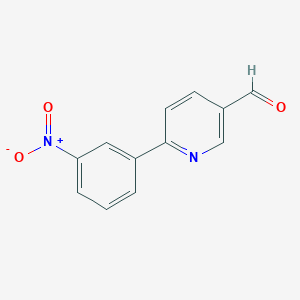

6-(3-Nitrophenyl)nicotinaldehyde

Description

Properties

Molecular Formula |

C12H8N2O3 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

6-(3-nitrophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-8H |

InChI Key |

RVFLOJGSPYNECR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (5–10 mol%) are effective for aryl-aryl bond formation.

- Base : Aqueous Na₂CO₃ or Cs₂CO₃ (2–3 equiv) facilitates transmetallation.

- Solvent : A mix of toluene/ethanol (1:1) or DME/H₂O ensures solubility and reactivity.

- Temperature : Reactions proceed at 80–110°C under inert atmosphere for 6–12 hours.

The mechanism involves oxidative addition of the bromonicotinaldehyde to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product. The aldehyde group remains intact under these mild conditions.

Experimental Data

| Parameter | Value |

|---|---|

| Starting Material | 6-Bromo-3-pyridinecarboxaldehyde |

| Coupling Partner | 3-Nitrophenylboronic acid |

| Yield | 70–85% |

| Purity (HPLC) | >95% |

Advantages : High regioselectivity, compatibility with sensitive functional groups.

Limitations : Requires anhydrous conditions and expensive catalysts.

Direct Nitration of 6-Phenylnicotinaldehyde

An alternative route involves electrophilic aromatic nitration of 6-phenylnicotinaldehyde. This method is less favored due to challenges in controlling nitro group placement.

Reaction Conditions

Experimental Data

| Parameter | Value |

|---|---|

| Starting Material | 6-Phenylnicotinaldehyde |

| Yield (Desired Product) | 30–45% |

| Major Byproduct | 2-Nitrophenyl isomer (20–25%) |

Advantages : Single-step synthesis from a simple precursor.

Limitations : Poor yield, difficult purification.

Condensation and Subsequent Functionalization

A multi-step approach involves constructing the pyridine core with pre-installed nitro and aldehyde groups.

Step 1: Hantzsch Dihydropyridine Synthesis

React ethyl 3-nitrobenzoylacetate with ammonium acetate and nicotinaldehyde under reflux to form a dihydropyridine intermediate.

Step 2: Oxidation to Pyridine

Oxidize the dihydropyridine using MnO₂ or DDQ to yield the aromatic pyridine derivative.

Experimental Data

| Parameter | Value |

|---|---|

| Overall Yield | 40–50% |

| Key Challenge | Over-oxidation of aldehyde |

Advantages : Modular framework for analog synthesis.

Limitations : Low efficiency, multiple purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki Coupling | 70–85 | >95 | High | Moderate |

| Direct Nitration | 30–45 | 80–90 | Low | High |

| Hantzsch Synthesis | 40–50 | 85–90 | Moderate | Low |

Key Insight : The Suzuki-Miyaura method is optimal for large-scale production due to its reproducibility and high yield.

Emerging Techniques and Innovations

Microwave-Assisted Suzuki Coupling

Recent studies show that microwave irradiation (150°C, 20 min) reduces reaction time to <1 hour while maintaining yields of 75–80%.

Flow Chemistry Approaches

Continuous-flow systems with immobilized Pd catalysts enhance throughput and reduce metal leaching.

Scientific Research Applications

6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(3-Nitrophenyl)nicotinaldehyde with structurally related nicotinaldehyde derivatives, focusing on substituent effects, biological activity, synthesis, and applications.

Structural and Electronic Effects

Substituents on the phenyl ring or pyridine core significantly alter physicochemical properties:

- 6-(3-Fluorophenyl)nicotinaldehyde (CAS 898795-81-8): The electron-withdrawing fluoro (-F) group enhances electrophilicity at the aldehyde moiety, improving reactivity in conjugation reactions (e.g., oxime formation for radiopharmaceuticals) .

- 6-(3-Trifluoromethylphenoxy)nicotinaldehyde: The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and steric bulk, which may reduce enzymatic degradation .

- This compound: The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the aldehyde for nucleophilic attacks and stabilizing intermediates in NAD biosynthesis or inhibition pathways .

Table 1: Key Properties of this compound and Analogs

Q & A

Q. What are the established synthetic routes for 6-(3-Nitrophenyl)nicotinaldehyde, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging its nitro group as a directing moiety. A rapid method involves precursor functionalization using quaternary ammonium salts (e.g., 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate) followed by radio-fluorination or nitro-group introduction via electrophilic substitution. The "Sep-Pak" cartridge method significantly reduces synthesis time (from 90 to 30 minutes) and improves radiochemical yields (50 ± 9%, decay-corrected) by optimizing solvent systems (e.g., 1:4 acetonitrile:t-butanol) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic nitrophenyl integration.

- Mass Spectrometry (MS) : High-resolution ESI-MS for exact mass determination (e.g., molecular ion [M+H]+ at m/z 243.05).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

Advanced Research Questions

Q. How can this compound be utilized in the design of radiolabeled probes for imaging studies?

The aldehyde group enables conjugation with aminooxy-functionalized ligands (e.g., maleimide derivatives) to create F-labeled prosthetic groups. For example, 6-[F]fluoronicotinaldehyde reacts with 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione to form stable oxime linkages, achieving >80% radiochemical conversion. This approach is critical for PET tracer development, particularly in cancer targeting .

Q. What role does the nitro group play in modulating the compound’s reactivity in heterocyclic synthesis?

The nitro group enhances electrophilicity at the pyridine ring’s 2- and 4-positions, facilitating nucleophilic attacks. For instance, it participates in cyclocondensation reactions with diamines to yield benzimidazole derivatives (e.g., 1-phenyl-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-5-amine), which exhibit cardiomyocyte differentiation activity in stem cells .

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) at the M06/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and nonlinear optical (NLO) properties. For analogous nitrophenyl derivatives, computational studies reveal strong intramolecular charge transfer (ICT) between the nitro and aldehyde groups, guiding material science applications .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Variability in yields (e.g., 50 ± 9% in radio-fluorination) arises from precursor purity, solvent choice, and reaction time. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing precursor loading (10 mg vs. 5 mg) improves radiochemical conversion by 20% .

Q. How does this compound interact with enzymatic systems, and what are its implications for inhibitor design?

The aldehyde group acts as a competitive inhibitor in nicotinamidases by forming reversible Schiff bases with catalytic lysine residues. Fluorescence plate reader assays (e.g., for Plasmodium falciparum nicotinamidase) show dose-dependent inhibition (IC ~10 µM), suggesting utility in antimalarial drug development .

Q. Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to prevent aldehyde oxidation.

- Characterization : Use deuterated DMSO for NMR to avoid aldehyde proton exchange with water.

- Radiolabeling : Employ anion-exchange cartridges (PS-HCO) for efficient F incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.